molecular formula C11H15ClN2O B8018129 Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride

Cat. No.: B8018129
M. Wt: 226.70 g/mol
InChI Key: KTFQAWSAOYDBAH-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, which react with pyridine-4-carboxaldehyde under controlled conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-yl(pyridin-4-yl)methanone: A similar compound with two pyridine rings.

    Piperidin-4-yl(pyridin-3-yl)methanone: A compound with a piperidine ring and a pyridine ring at different positions.

    Piperidin-4-yl(pyrimidin-4-yl)methanone: A compound with a piperidine ring and a pyrimidine ring.

Uniqueness

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

piperidin-4-yl(pyridin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQAWSAOYDBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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